molecular formula C7H4N2OS B12326066 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile CAS No. 70542-00-6

3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile

Cat. No.: B12326066
CAS No.: 70542-00-6
M. Wt: 164.19 g/mol
InChI Key: IZTDWEYYRFWIHX-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C7H4N2OS. It is a derivative of thiophene, characterized by the presence of hydroxyl, methyl, and dicarbonitrile functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile typically involves the formation of a thiophene ring followed by the introduction of hydroxyl, methyl, and dicarbonitrile groups. One common method involves the reaction of a thiophene derivative with appropriate reagents under controlled conditions. For example, the synthesis can start with 4-methylthiophene, which undergoes hydroxylation and subsequent cyanation to yield the desired compound .

Industrial Production Methods

These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting metabolic pathways or cellular processes. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-methylthiophene-2,5-dicarbonitrile is unique due to its specific combination of functional groups and the thiophene ring structure. This combination imparts distinct chemical and physical properties, making it suitable for various specialized applications .

Properties

CAS No.

70542-00-6

Molecular Formula

C7H4N2OS

Molecular Weight

164.19 g/mol

IUPAC Name

3-hydroxy-4-methylthiophene-2,5-dicarbonitrile

InChI

InChI=1S/C7H4N2OS/c1-4-5(2-8)11-6(3-9)7(4)10/h10H,1H3

InChI Key

IZTDWEYYRFWIHX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1O)C#N)C#N

Origin of Product

United States

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